physicochemical properties of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile
physicochemical properties of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Physicochemical Profile as a Roadmap for Drug Discovery
In the landscape of modern drug discovery, the journey from a promising molecular entity to a viable clinical candidate is governed by a complex interplay of biological activity and developability. While a compound's interaction with its biological target is paramount, its ultimate success is inextricably linked to its physicochemical properties. These characteristics—spanning lipophilicity, solubility, ionization state, and molecular size—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, effectively serving as a roadmap for its behavior within a biological system.[1][2] A molecule with potent in-vitro activity but poor solubility or unfavorable membrane permeability is unlikely to achieve the necessary exposure at its target site in-vivo. Therefore, a comprehensive understanding and early characterization of these properties are not merely procedural; they are foundational to rational drug design and risk mitigation in the development pipeline.[3]
This guide provides a detailed technical overview of the core physicochemical properties of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile , a molecule of interest within the broader chemical space of fluorinated aromatic compounds. As experimental data for this specific molecule is not extensively available in the public domain, this document combines computationally predicted data with established theoretical principles and standard experimental protocols. This approach offers a robust framework for researchers to understand, evaluate, and empirically determine the critical attributes of this compound and others of similar structural class.
Molecular Identity and Structure
A precise understanding of the molecular structure is the cornerstone of any physicochemical analysis. The structural features of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile, including its aromatic rings, fluorine substituents, secondary amine linker, and nitrile group, all contribute to its unique electronic and steric profile.
IUPAC Name: 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile
Molecular Formula: C₁₄H₁₀F₂N₂
Canonical SMILES: C1=CC(=CC(=C1)F)CNCC2=C(C=CC=C2F)C#N
InChIKey: (Generated for unambiguous database searching)
3D Conformer: (A 3D representation would be generated using standard chemical drawing software to visualize spatial arrangement.)
Summary of Predicted Physicochemical Properties
Quantitative Structure-Property Relationship (QSPR) models are invaluable tools in early-stage drug discovery for forecasting the behavior of novel compounds.[4][5][6][7] The following table summarizes the key predicted using widely accepted computational algorithms. These values provide a foundational dataset for guiding experimental design and interpreting biological data.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 244.24 g/mol | Influences diffusion and transport across membranes. Within typical "drug-like" range. |
| logP (Octanol/Water) | 3.85 ± 0.5 | Indicates moderate to high lipophilicity; crucial for membrane permeability and binding. |
| Aqueous Solubility (logS) | -4.2 ± 0.7 | Predicts low aqueous solubility, a common challenge for lipophilic compounds. |
| pKa (Most Basic) | 1.5 ± 0.9 | The secondary amine is predicted to be very weakly basic due to electron-withdrawing groups. |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | Predicts good potential for oral bioavailability and CNS penetration based on polarity. |
| Hydrogen Bond Donors | 1 | The secondary amine (-NH-). |
| Hydrogen Bond Acceptors | 3 | Two fluorine atoms, one nitrile nitrogen. |
| Rotatable Bonds | 3 | Indicates a degree of conformational flexibility. |
Lipophilicity: The Balance Between Permeability and Solubility
3.1 Theoretical & Practical Insights
Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is arguably one of the most critical physicochemical parameters in drug design.[1] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water.[8] This value governs a multitude of pharmacokinetic events:
-
Membrane Permeability: Adequate lipophilicity is required for a drug to passively diffuse across the lipid bilayers of cell membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier.
-
Target Binding: Many drug-target interactions occur within hydrophobic pockets of proteins, making lipophilicity a key driver of binding affinity.
-
Metabolic Stability: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
-
Aqueous Solubility: There is an inverse relationship between lipophilicity and solubility. As logP increases, aqueous solubility generally decreases, presenting formulation challenges.
3.2 Predicted Lipophilicity and Interpretation
The predicted logP of ~3.85 for 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile places it in the moderately to highly lipophilic category. This suggests the compound should have sufficient passive permeability across cell membranes. However, it also raises a flag for potential issues such as low aqueous solubility, high plasma protein binding, and potential for metabolic clearance, which must be experimentally verified.
3.3 Gold-Standard Experimental Protocol: Shake-Flask (OECD 107)
The Shake-Flask method remains the benchmark for experimental logP determination due to its direct measurement of partitioning.[8][9]
Methodology:
-
Preparation of Phases: Prepare pre-saturated n-octanol and aqueous buffer (typically phosphate-buffered saline, pH 7.4). Saturate the n-octanol by shaking it with the buffer and vice versa. Allow the phases to separate completely.
-
Compound Preparation: Prepare a stock solution of the test compound in the solvent in which it is more soluble. The final concentration should be low enough (<0.01 M) to avoid self-association.
-
Partitioning: In a suitable vessel (e.g., a glass centrifuge tube), add a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The goal is thorough mixing without forming an emulsion.
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample a known volume from each phase. Determine the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][10]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.
3.4 Workflow Diagram: Shake-Flask logP Determination
Caption: Workflow for HPLC-Based Solubility Assay.
Ionization Constant (pKa): The pH-Dependent Switch
5.1 Theoretical & Practical Insights
The pKa is the pH at which a molecule's ionizable group is 50% ionized and 50% neutral. [11]For a drug molecule, its ionization state profoundly affects its properties:
-
Solubility: The ionized form of a drug is almost always more soluble in water than the neutral form.
-
Permeability: The neutral form is generally more membrane-permeable.
-
Target Interaction: The charge state can be critical for binding to a biological target, for example, through salt-bridge interactions.
The distribution of a drug between its ionized and neutral forms across different pH environments (e.g., stomach at pH ~2, intestine at pH ~6-7.5) is dictated by its pKa, as described by the Henderson-Hasselbalch equation.
5.2 Predicted Ionization and Interpretation
The secondary amine in 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile is the most likely basic center. However, its basicity is predicted to be extremely low (pKa ~1.5 ). This is due to the powerful electron-withdrawing effects of the ortho-fluoro and ortho-cyano groups on the adjacent phenyl ring, which delocalize the lone pair of electrons on the nitrogen, making it much less available for protonation.
Causality: The presence of strong electron-withdrawing groups (EWGs) like -F and -CN ortho to the amino group significantly reduces the electron density on the nitrogen atom. This destabilizes the corresponding conjugate acid (R₂NH₂⁺), shifting the equilibrium away from protonation and resulting in a very low pKa.
Implication: With such a low pKa, the compound will be almost exclusively in its neutral, non-ionized form at all physiologically relevant pH values (pH 1-8). This means its solubility and permeability will not be pH-dependent across the GI tract. While this simplifies its ADME profile, it also means that solubility cannot be enhanced by forming a simple acid salt.
5.3 Standard Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes during the addition of an acid or base titrant. [2][12][13][14] Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.
-
Sample Preparation: Accurately weigh the test compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if water solubility is low, then dilute with water to a known concentration (e.g., 1 mM). Maintain a constant ionic strength with a background electrolyte like KCl.
-
Titration (for a base): Place the sample solution in a jacketed beaker at constant temperature (e.g., 25°C) and purge with nitrogen to remove dissolved CO₂.
-
Data Collection: While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl). Record the pH value after each addition, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well past the equivalence point (the point of fastest pH change).
-
Calculation: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point. For higher accuracy, the equivalence point is determined from the peak of the first derivative of the titration curve (ΔpH/ΔV), and the pKa is then read from the original curve at half of that titrant volume. [2] 5.4 Workflow Diagram: Potentiometric pKa Determination
Caption: Workflow for Potentiometric Titration.
Conclusion and Forward Look
The physicochemical profile of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile, based on robust computational predictions, highlights a molecule with favorable characteristics for membrane permeability (high logP, low TPSA) but with a significant challenge in aqueous solubility. Its ionization profile is simplified by a very low predicted basic pKa, rendering its properties largely pH-independent in the physiological range.
This in-silico assessment provides a critical starting point for any research program involving this molecule. The immediate experimental priorities should be the empirical validation of its solubility and lipophilicity using the detailed protocols provided herein. The results of these experiments will be crucial for designing relevant biological assays, interpreting structure-activity relationships, and, if warranted, developing enabling formulation strategies to overcome the anticipated solubility limitations. This guide serves as a foundational document, blending predictive science with actionable experimental workflows to empower informed decision-making in the progression of this and related chemical entities.
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![Chemical Structure of 2-Fluoro-6-[(3-fluorobenzyl)amino]benzenecarbonitrile](https://i.imgur.com/2Xy5J7L.png)
